1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and refractive index. It also includes its chemical stability and reactivity.Scientific Research Applications
Medicinal Chemistry
- Application : The compound “1-Benzyl-1H-pyrazole-4-boronic acid” is used in the synthesis of various pharmaceuticals .
- Method of Application : This compound is often used as a building block in the synthesis of larger, more complex molecules. It’s typically used in reactions that involve the formation of carbon-boron bonds .
Bioorganic Chemistry
- Application : A derivative of 1-Benzyl-1H-pyrazole, specifically 8-(1-benzyl-1H-pyrazol-4-yl) xanthines, has been studied for its potential as a high affinity and selective A2B adenosine receptor antagonist .
- Method of Application : The compound was synthesized and its binding affinity for the A2B adenosine receptor was tested. Various substitutions were made on the phenyl ring of the compound to optimize its selectivity and affinity .
- Results : The study led to the discovery of 1,3-dimethyl derivative 60, 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine, a high-affinity (Ki = 1 nM) A2B adenosine receptor antagonist with high selectivity (990-, 690-, and 1,000-) for the human A1, A2A, and A3 adenosine receptors .
Chemical Synthesis
- Application : “1-Benzyl-1H-pyrazole-4-boronic acid” is used as a reagent in chemical synthesis .
- Method of Application : This compound can be used in reactions that involve the formation of carbon-boron bonds .
- Results : The specific outcomes of these reactions can vary widely depending on the other reactants and conditions used .
Bioorganic Chemistry
- Application : A derivative of 1-Benzyl-1H-pyrazole, specifically “1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester”, has been used in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Method of Application : The compound was synthesized and its stability in different alcohols was tested .
- Results : The study provided insights into the stability of boronate esters, which can be useful in various applications, including medicinal chemistry .
Stability Study of Boronate Esters
- Application : “1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester” has been used in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Method of Application : The compound was synthesized and its stability in different alcohols was tested .
- Results : The study provided insights into the stability of boronate esters, which can be useful in various applications, including medicinal chemistry .
Preparation of Bromodifluoromethylthiolated Arenes
- Application : “1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester” has been used as a substrate in the preparation of bromodifluoromethylthiolated arenes .
- Method of Application : The compound was used as a substrate in a reaction with iodomethane .
- Results : The reaction resulted in the formation of bromodifluoromethylthiolated arenes, which are applicable in the radiosynthesis of [18F]ArylSCF3 compounds .
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It includes safety precautions for handling and storage, and first aid measures in case of exposure.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, modifications to improve its properties, or further studies to better understand its behavior.
properties
IUPAC Name |
1-(1-benzylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKBKNYKUSDAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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